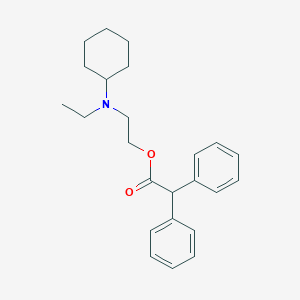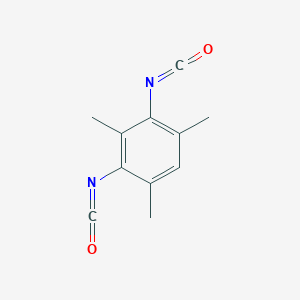
Butoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxylate is a chemical compound with the molecular formula C32H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and exhibit distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the ethoxylation process, where ethylene oxide is added to a substrate. This reaction typically involves the use of alcohols or phenols as starting materials. The reaction is carried out by blowing ethylene oxide through the alcohol at a temperature of 180°C and under a pressure of 1-2 bar, with potassium hydroxide serving as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of sophisticated catalysts to control the reaction and produce a product with a narrow range of ethoxylates. This ensures consistency in the molecular weight distribution of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Butoxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Butoxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of butoxylate involves its interaction with molecular targets and pathways within biological systems. For instance, in the context of non-steroidal anti-inflammatory drugs, this compound derivatives have been shown to produce relaxation of arterial smooth muscle by releasing nitric oxide or its products . This highlights its potential role in modulating vascular reactions and providing therapeutic benefits.
Comparaison Avec Des Composés Similaires
Ethoxylates: Compounds formed by the addition of ethylene oxide to alcohols or phenols.
Propoxylates: Similar to ethoxylates but involve the addition of propylene oxide.
Alcohol Ethoxylates: Nonionic surfactants used in various commercial products.
Uniqueness of Butoxylate: this compound stands out due to its specific molecular structure and the ability to undergo a wide range of chemical reactions. Its applications in both scientific research and industrial processes further highlight its versatility and importance .
Propriétés
Numéro CAS |
15302-05-3 |
|---|---|
Formule moléculaire |
C32H36N2O2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
Clé InChI |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)




![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)




